molecular formula C20H20F3N3O3 B2518126 N-(2-oxo-2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethyl)benzamide CAS No. 1421477-27-1

N-(2-oxo-2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethyl)benzamide

Cat. No.: B2518126
CAS No.: 1421477-27-1
M. Wt: 407.393
InChI Key: PGXSYVFOCKEFTB-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H20F3N3O3 and its molecular weight is 407.393. The purity is usually 95%.
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Scientific Research Applications

Metabolism in Chronic Myelogenous Leukemia Patients

A study on Flumatinib, a closely related antineoplastic tyrosine kinase inhibitor, revealed insights into its metabolism in chronic myelogenous leukemia (CML) patients. This research identified main metabolic pathways and metabolites of Flumatinib, suggesting similar compounds could be analyzed for their metabolic profiles in human subjects, potentially guiding dosing strategies and identifying metabolic biomarkers (Gong et al., 2010).

Antituberculosis Activity

Research on thiazole-aminopiperidine hybrid analogues, designed as Mycobacterium tuberculosis GyrB inhibitors, presents a methodology for discovering new antituberculosis agents. This study's approach to designing and evaluating compounds for their biological activity could be applicable to the compound , especially in targeting specific bacterial enzymes (Jeankumar et al., 2013).

Photophysical Properties

Investigation into the synthesis, structure, and photophysical properties of benzamide derivatives highlights the potential for developing novel fluorescent compounds. The methodology used for examining the luminescence properties of these compounds might be relevant for studying the photophysical characteristics of N-(2-oxo-2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethyl)benzamide, particularly if its structure lends itself to fluorescence applications (Yamaji et al., 2017).

Antipsychotic Derivative Synthesis

A concise preparation method for a stable cyclic sulfamidate intermediate in synthesizing an enantiopure chiral active diamine derivative, intended for antipsychotic applications, suggests a pathway for synthesizing and studying similar complex compounds. This could provide a framework for synthesizing and analyzing the compound for potential use in neuropsychiatric treatment (Rousseau et al., 2015).

Properties

IUPAC Name

N-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c21-20(22,23)15-6-7-17(24-12-15)29-16-8-10-26(11-9-16)18(27)13-25-19(28)14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXSYVFOCKEFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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